Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride
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Overview
Description
Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Mechanism of Action
Piperidine Derivatives
Piperidines are six-membered heterocycles that include one nitrogen atom and five carbon atoms . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities with Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride.
Pyrrole Derivatives: Compounds containing pyrrole rings, such as pyrrolidines and pyrrolizidines, are also similar.
Uniqueness
This compound is unique due to its specific combination of piperidine and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14-10(9-5-3-4-8-13-9)6-7-11(14)12(15)16-2;/h6-7,9,13H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQFUAHHYMFFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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